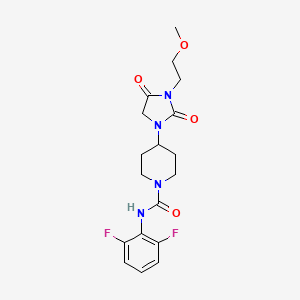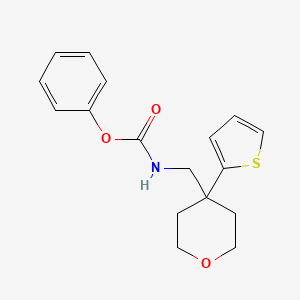
phenyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, utilizing various reagents and catalysts to build the desired molecular framework. For instance, the synthesis of multi-heterocyclic anti-bacterial drugs with pyrazole structures was achieved using a reaction with prop-2-en-1-one derivatives and hydrazine hydrate in the presence of acetic acid as a weak acidic catalyst . Similarly, the synthesis of p-aminobenzoic acid diamides based on tetrahydro-2H-pyran derivatives involved the reaction of acid chlorides with amines to yield the corresponding diamides . These methods could potentially be adapted for the synthesis of "phenyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate".
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. Single crystal X-ray diffraction has been used to elucidate the crystal structures of related compounds, revealing details such as conformation and intermolecular interactions . The optimized molecular structure and vibrational frequencies of compounds can also be investigated using computational methods such as density functional theory (DFT) . These techniques could be applied to determine the molecular structure of "phenyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate".
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the presence of a fluorine atom and a carbonyl group in a molecule has been found to be crucial for binding in molecular docking studies, suggesting potential inhibitory activity against certain enzymes . The reactivity of the compound could be explored through similar computational docking studies to predict its interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its optical properties, can be characterized experimentally and theoretically. For instance, the first hyperpolarizability of a molecule can indicate its role in nonlinear optics . The molecular electrostatic potential (MEP) map can reveal regions of negative and positive electrostatic potential, which are indicative of possible sites for electrophilic and nucleophilic attacks, respectively . The thermodynamic properties, electrical dipole moment, and hyperpolarizability values of related compounds have been computed, providing insights into their electron donor and acceptor properties . These analyses could be extended to "phenyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate" to predict its physical and chemical properties.
Applications De Recherche Scientifique
Antidepressant Activity
Phenyl compounds with a thiophene moiety, like phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, have been synthesized and evaluated for their antidepressant activities. They have shown potential in reducing immobility time in forced swimming and tail suspension tests, indicating possible antidepressant efficacy. These findings suggest that thiophene-based pyrazolines with a carbothioamide tail unit might be useful as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antimitotic Agents
Ethyl derivatives of phenyl compounds containing thiophene moieties, such as ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, have shown activity in various biological systems. The isomers of these compounds demonstrate different levels of potency, with the S-isomer generally being more potent than the R-isomer. This suggests their potential use as antimitotic agents in biological research (Temple & Rener, 1992).
Antimicrobial and Antitumor Agents
Pyrazole derivatives incorporating thiophene, such as 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, have been synthesized and characterized for their antimicrobial and antitumor activities. Some of these compounds have demonstrated promising activities against various bacterial and fungal strains as well as hepatocellular carcinoma cell lines, indicating their potential as antimicrobial and antitumor agents (Hamed et al., 2020).
Analgesic and Anti-inflammatory Activities
The synthesis of thiazole and pyrazoline heterocycles with 2-thienylpyrazole moieties has been explored, with the resulting compounds showing both analgesic and anti-inflammatory activities. This highlights their potential use in pain and inflammation research (Abdel-Wahab et al., 2012).
Propriétés
IUPAC Name |
phenyl N-[(4-thiophen-2-yloxan-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-16(21-14-5-2-1-3-6-14)18-13-17(8-10-20-11-9-17)15-7-4-12-22-15/h1-7,12H,8-11,13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAVNRYAUGISPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

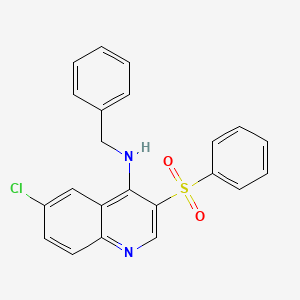
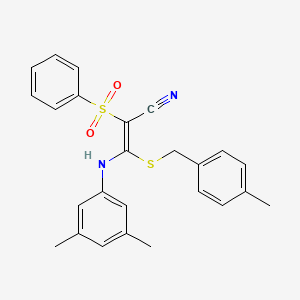
![(1R,5S)-N-(4-chlorobenzyl)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2537866.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2537869.png)
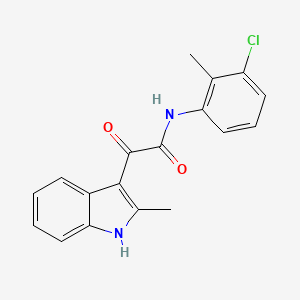
![1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2537871.png)
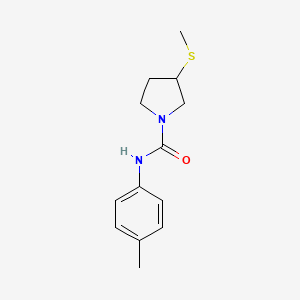
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2537874.png)
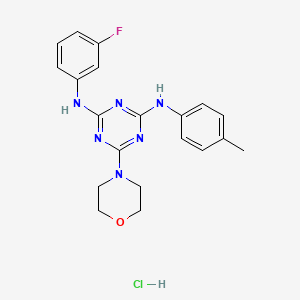
![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)
![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)
